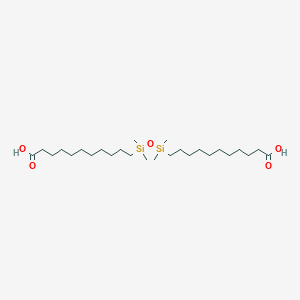
1,3-Bis(10-carboxydecyl) tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID is a complex organic compound with the molecular formula C28H60O6Si3 and a molecular weight of 577.0 g/mol. This compound is known for its unique structure, which includes a carboxydecyl group and dimethylsilyl groups, making it a valuable compound in various scientific research fields .
Preparation Methods
The synthesis of 11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID involves several steps. One common method includes the reaction of a carboxydecyl compound with dimethylsilyl reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .
Chemical Reactions Analysis
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dimethylsilyl groups are replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID involves its interaction with molecular targets through its carboxydecyl and dimethylsilyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID can be compared with other similar compounds, such as:
POLYDIMETHYLSILOXANE, CARBOXYDECYLDIMETHYL TERMINATED: This compound has a similar structure but differs in its specific functional groups and applications.
Undecanoic acid derivatives: These compounds share the undecanoic acid backbone but have different substituents, leading to varied properties and uses.
The uniqueness of 11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID lies in its specific combination of carboxydecyl and dimethylsilyl groups, which confer unique chemical and physical properties .
Properties
Molecular Formula |
C26H54O5Si2 |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
11-[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]undecanoic acid |
InChI |
InChI=1S/C26H54O5Si2/c1-32(2,23-19-15-11-7-5-9-13-17-21-25(27)28)31-33(3,4)24-20-16-12-8-6-10-14-18-22-26(29)30/h5-24H2,1-4H3,(H,27,28)(H,29,30) |
InChI Key |
YQKRGWLIRPNNHG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCCCCCCCC(=O)O)O[Si](C)(C)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


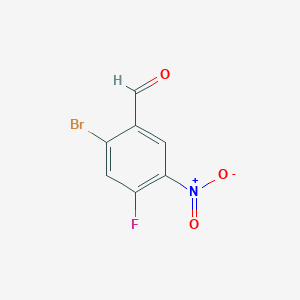
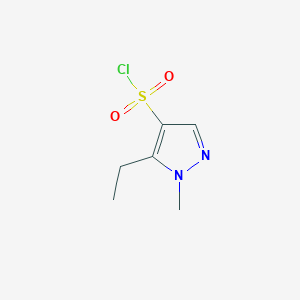
![3-({6-[(2,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B12470082.png)
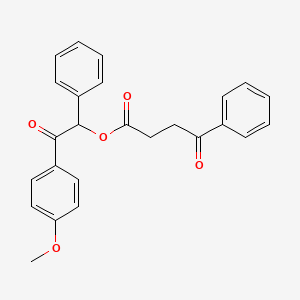
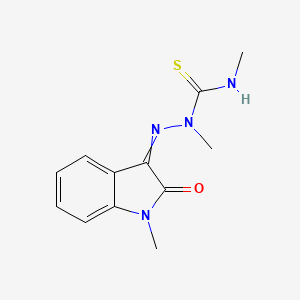
![3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B12470092.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12470107.png)
![2,4-Dichlorophenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12470122.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12470124.png)
![N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12470127.png)
![N-(4-fluorophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide](/img/structure/B12470141.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470146.png)
![N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B12470150.png)
![3-[({4-[(E)-(5-carboxy-2-hydroxyphenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-[methyl(octadecyl)amino]benzoic acid](/img/structure/B12470157.png)
